molecular formula C13H9BrN2O3S B2846760 (E)-N-(3-bromophenyl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 476309-71-4

(E)-N-(3-bromophenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No.: B2846760
CAS No.: 476309-71-4
M. Wt: 353.19
InChI Key: FIAXALXVEYJIEO-GQCTYLIASA-N
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Description

(E)-N-(3-Bromophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic acrylamide derivative featuring a 3-bromophenyl group attached to the amide nitrogen and a 5-nitrothiophen-2-yl substituent on the α,β-unsaturated carbonyl system. The bromine atom on the phenyl ring and the nitro group on the thiophene ring contribute to its unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-N-(3-bromophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3S/c14-9-2-1-3-10(8-9)15-12(17)6-4-11-5-7-13(20-11)16(18)19/h1-8H,(H,15,17)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAXALXVEYJIEO-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structure can be compared to several analogs (Table 1):

Table 1. Key structural and functional comparisons

Compound Name R1 (Amide Group) R2 (Acrylamide Substituent) Molecular Weight Key Features
Target Compound 3-Bromophenyl 5-Nitrothiophen-2-yl ~381.2* Bromine (electron-withdrawing), nitro-thiophene (electron-deficient)
(E)-N-(3-Bromophenyl)-3-(3,4-dihydroxyphenyl)acrylamide (3o) 3-Bromophenyl 3,4-Dihydroxyphenyl 334.16 Polar dihydroxyphenyl group; higher solubility in polar solvents
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] p-Tolyl Thiophen-2-yl ~283.3 Methyl group (electron-donating); antinociceptive activity
(E)-3-(4-Aminophenyl)-N-(4-methoxyphenyl)acrylamide 4-Methoxyphenyl 4-Aminophenyl ~282.3 Methoxy (electron-donating), amino (basic); anticancer potential


*Calculated based on formula C₁₃H₁₀BrN₂O₃S.

  • Steric Considerations : The 3-bromophenyl group creates steric hindrance near the amide bond, which may influence binding to biological targets compared to less bulky substituents like p-tolyl .
Spectroscopic Characterization
  • NMR : The target compound’s ¹H-NMR would show deshielded protons near the nitro and bromine groups, similar to the downfield shifts observed in 3o (δ 10.24 for amide proton) .
  • MS : A molecular ion peak at m/z ~381.2 (M+H⁺) is expected, comparable to 3o’s ESI-MS (m/z 334.16) .

Key Research Findings

Substituent-Driven Reactivity : Nitro-thiophene derivatives show enhanced electrophilicity, enabling nucleophilic attack in drug-target interactions .

Synthetic Feasibility : Bromophenyl acrylamides are accessible in high yields (e.g., 67% for 3o), supporting scalable synthesis of the target compound .

Biological Potential: Thiophene and bromophenyl motifs are recurrent in bioactive molecules, suggesting the target compound could be optimized for anticancer or anti-inflammatory applications .

Q & A

Q. What are the key synthetic methodologies for (E)-N-(3-bromophenyl)-3-(5-nitrothiophen-2-yl)acrylamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the acrylamide backbone via coupling of 3-bromoaniline with α,β-unsaturated carboxylic acid derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF .
  • Step 2 : Introduction of the 5-nitrothiophen-2-yl moiety through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, optimized under controlled pH and temperature .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization are standard for isolating the pure (E)-isomer .
  • Validation : Reaction progress is monitored via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirmed by 1H^1H NMR (characteristic acrylamide proton at δ 6.8–7.2 ppm) .

Q. How is the molecular structure of this compound characterized?

  • Spectroscopy :
  • 1H^1H NMR: Peaks for the bromophenyl (δ 7.3–7.5 ppm), nitrothiophene (δ 8.1–8.3 ppm), and acrylamide (δ 6.8–7.2 ppm) groups .
  • IR: Stretching vibrations for amide C=O (~1650 cm1^{-1}) and nitro groups (~1520 cm1^{-1}) .
    • Mass Spectrometry : Molecular ion peak [M+H]+^+ at m/z 377.2 (calculated for C13_{13}H10_{10}BrN2_2O3_3S) .
    • X-ray Crystallography : SHELX software is used to resolve the (E)-configuration and confirm planarity of the acrylamide-thiophene system .

Q. What preliminary biological assays are used to assess its activity?

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values compared to reference drugs .
  • Enzyme Inhibition : Screening against kinases (e.g., EGFR) using fluorescence-based assays to measure ATP competition .
  • Solubility : Measured in PBS/DMSO mixtures (typical solubility: <10 µM in aqueous buffer) .

Advanced Research Questions

Q. How can reaction yields be optimized for the nitrothiophene coupling step?

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) vs. copper-mediated Ullmann coupling, with yields varying from 45% to 72% depending on solvent polarity .
  • Microwave-Assisted Synthesis : Reduced reaction time (2 hours vs. 24 hours) and improved regioselectivity for the nitrothiophene moiety .
  • Byproduct Analysis : LC-MS identifies nitro group reduction products; adding antioxidants (e.g., BHT) minimizes side reactions .

Q. What computational strategies predict binding modes to biological targets?

  • Molecular Docking : AutoDock Vina simulates interactions with kinase ATP-binding pockets (e.g., hydrophobic contacts with bromophenyl and hydrogen bonds with acrylamide) .
  • MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .
  • QSAR Models : Nitro group electron-withdrawing effects correlate with enhanced inhibitory activity (R2^2 = 0.85 in kinase inhibition datasets) .

Q. How are data contradictions resolved in biological activity studies?

  • Dose-Response Curves : Replicate assays (n ≥ 3) with statistical validation (p < 0.05 via ANOVA) to address variability in IC50_{50} values .
  • Metabolite Profiling : LC-HRMS identifies active metabolites (e.g., nitroreductase-mediated conversion to amino derivatives) that may skew results .
  • Off-Target Screening : Proteome-wide affinity chromatography identifies unintended targets (e.g., cytochrome P450 isoforms) .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Prodrug Design : Phosphorylation of the acrylamide group increases solubility 10-fold (from <10 µM to ~100 µM) .
  • Nanoparticle Encapsulation : PLGA nanoparticles achieve 85% encapsulation efficiency, with sustained release over 72 hours .
  • Co-Crystallization : Co-formers like succinic acid enhance solubility via hydrogen-bonding networks .

Methodological Notes

  • SHELX Refinement : Use SHELXL-2018 for high-resolution crystallographic data; R1_1 < 0.05 ensures structural accuracy .
  • NMR Assignments : 13C^{13}C-DEPT-135 distinguishes quaternary carbons in the nitrothiophene ring (δ 125–135 ppm) .
  • Statistical Validation : Report 95% confidence intervals for biological data; use Bland-Altman plots for assay reproducibility .

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